

A Technical Guide to the Spectral Analysis of 1-Methoxypentane

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Compound of Interest

Compound Name: 1-Methoxypentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-methoxypentane**. The information is presented in a clear, structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **1-methoxypentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.3	t	2H	-O-CH ₂ -
~3.2	s	3H	-O-CH ₃
~1.5	p	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.3	m	2H	-CH ₂ -CH ₂ -CH ₃
~0.9	t	3H	-CH ₂ -CH ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~72	-O-CH ₂ -
~58	-O-CH ₃
~29	-CH ₂ -CH ₂ -CH ₂ -
~22	-CH ₂ -CH ₂ -CH ₃
~14	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Ethers are primarily identified in IR spectroscopy by the presence of a strong C-O stretching absorption.^{[1][2]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H Stretch (Alkyl)
~1465	Medium	C-H Bend (Alkyl)
~1100	Strong	C-O Stretch (Ether) ^[2]

Mass Spectrometry (MS)

The mass spectrum of **1-methoxypentane** is characterized by fragmentation patterns typical of ethers. The molecular ion peak (M⁺) may be observed, though it can be weak. Common fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.^[3]

m/z	Relative Intensity	Assignment
102	Low	$[M]^+$ (Molecular Ion)
87	Moderate	$[M - CH_3]^+$
71	Moderate	$[M - OCH_3]^+$
59	High	$[CH_3OCH_2]^+$
45	High	$[CH_2=OH]^+$ [3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1-methoxypentane** is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., $CDCl_3$).[\[4\]](#)
- The solution is transferred to a 5 mm NMR tube.[\[4\]](#)
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

1H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 8-16 scans are typically sufficient.
- Relaxation Delay: 1-5 seconds.

^{13}C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
- Number of Scans: A larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.
- Relaxation Delay: 2-10 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A thin film of neat **1-methoxypentane** is placed between two salt plates (e.g., NaCl or KBr).
- Solution: A dilute solution of **1-methoxypentane** in a suitable solvent (e.g., CCl₄) is prepared and placed in a solution cell.

Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Range: Typically scanned from 4000 to 400 cm⁻¹.
- Resolution: 4 cm⁻¹ is generally sufficient.
- A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

- Direct Infusion: The sample can be introduced directly into the ion source via a syringe pump.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples like **1-methoxypentane**, GC is an excellent method for introduction, providing separation from any

impurities.[3]

Ionization:

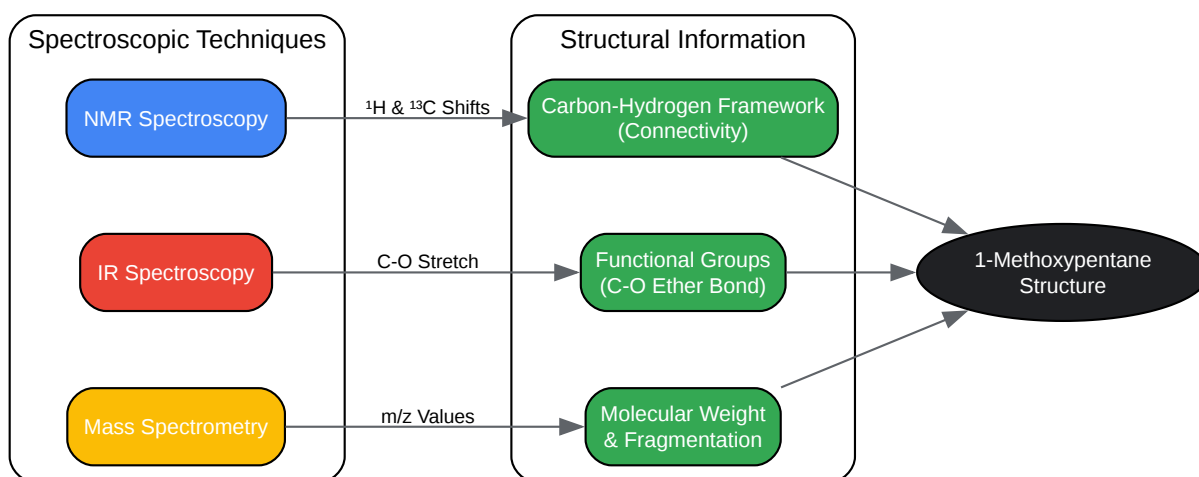
- Electron Ionization (EI): This is a common, high-energy ionization technique that results in significant fragmentation, which is useful for structural elucidation.[5]

Acquisition:

- Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.
- Mass Range: A scan range of m/z 30-200 is typically sufficient to observe the molecular ion and major fragments.

Data Interpretation and Visualization

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **1-methoxypentane**.



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Caption: Spectroscopic workflow for the structural elucidation of **1-methoxypentane**.

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